molecular formula C14H12O2S B11945722 Benzyl S-phenyl thiocarbonate CAS No. 3786-20-7

Benzyl S-phenyl thiocarbonate

Cat. No.: B11945722
CAS No.: 3786-20-7
M. Wt: 244.31 g/mol
InChI Key: UCMLLXFEXWHYJV-UHFFFAOYSA-N
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Description

Benzyl S-phenyl thiocarbonate is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a benzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl S-phenyl thiocarbonate can be synthesized through the acylation of thiols (thiolation). One common method involves the reaction of thiophenol with benzyl chloroformate under mild conditions . The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysts to facilitate the reaction between thiophenol and benzyl chloroformate. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzyl S-phenyl thiocarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

  • S-(Benzothiazol-2-yl) ethyl thiocarbonate
  • O-Benzyl S-methyl dithiocarbonate
  • 1-Chloroethyl S-phenyl thiocarbonate
  • S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate

Comparison: Benzyl S-phenyl thiocarbonate is unique due to its specific combination of a benzyl group and a phenyl group bonded to a thiocarbonyl group. This structure imparts distinct reactivity and stability compared to other thiocarbonyl compounds. For instance, S-(Benzothiazol-2-yl) ethyl thiocarbonate has a benzothiazole ring, which alters its reactivity and applications .

Properties

CAS No.

3786-20-7

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

benzyl phenylsulfanylformate

InChI

InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

UCMLLXFEXWHYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2

Origin of Product

United States

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